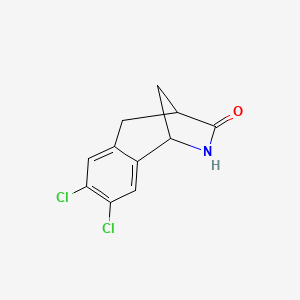
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, glacial acetic acid, and concentrated hydrochloric acid. The reaction mixture is stirred at 25°C for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,9-Dichloro-2,3,4,5-Tetrahydro-1h-Benzo[C]Azepine: Another benzazepine derivative with similar structural features.
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A related compound used in the industrial preparation of pharmaceuticals.
Uniqueness
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 7 and 8 positions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91166-19-7 |
|---|---|
Formule moléculaire |
C11H9Cl2NO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
4,5-dichloro-11-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C11H9Cl2NO/c12-8-2-5-1-6-3-10(14-11(6)15)7(5)4-9(8)13/h2,4,6,10H,1,3H2,(H,14,15) |
Clé InChI |
ZMWQXZMGIABDJV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3=CC(=C(C=C3C1NC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


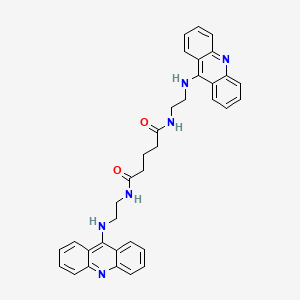
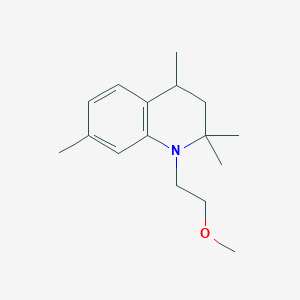
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
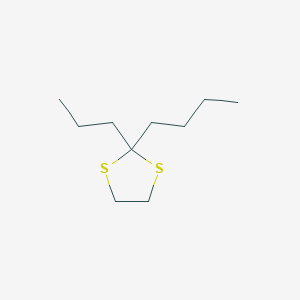

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
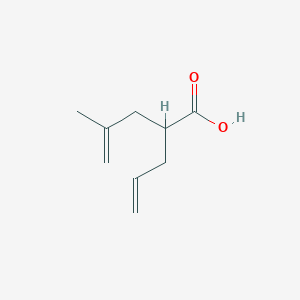
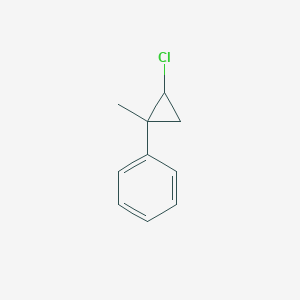
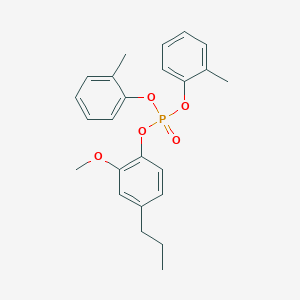
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

